molecular formula C20H24N6O B4022787 5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

Cat. No. B4022787
M. Wt: 364.4 g/mol
InChI Key: AYBVXKDUYIODIT-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of substances known for their complex synthesis and potential central nervous system (CNS) activity. These compounds, including various derivatives of pyrazolo[1,5-a][1,3]-diazepines, are of interest due to their unique molecular structures and potential pharmacological properties.

Synthesis Analysis

  • The synthesis of related compounds involves the reaction of 5-ethylamino-3-phenylpyrazole with dicarboxylic acid anhydrides. This process yields bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines, constituting a new class of compounds characterized using IR, PMR, and 13 C NMR spectral data (Costanzo et al., 1990).

Molecular Structure Analysis

  • Compounds like 5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide often have intricate molecular structures. For instance, certain derivatives form supramolecular hydrogen-bonded hexamers in specific configurations, as observed in X-ray crystallography studies (Low et al., 2002).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions, including intramolecular cyclocondensation and reactions with potassium cyanide in water, leading to the formation of different derivatives with unique chemical properties (Kemskii et al., 2014).

Physical Properties Analysis

  • The physical properties of such compounds are often elucidated through comprehensive synthesis and structural analysis, using techniques like NMR and HRMS. For example, the synthesis of related tetrahydro-1,4-diazepinones demonstrates the process of regioselective strategy and structure confirmation through spectroscopy (Dzedulionytė et al., 2022).

Chemical Properties Analysis

  • The chemical properties of these compounds, including reactivity and potential biological activity, are a focus of ongoing research. For instance, studies on derivatives of pyrazolo[5,4-b][1,4]diazepines have revealed compounds with antimicrobial, neurotropic, and anti-inflammatory activities (Yanborisov et al., 1994).

properties

IUPAC Name

5-methyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-24-10-5-11-25-18(15-24)12-19(23-25)20(27)21-9-8-16-13-22-26(14-16)17-6-3-2-4-7-17/h2-4,6-7,12-14H,5,8-11,15H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBVXKDUYIODIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C(=CC(=N2)C(=O)NCCC3=CN(N=C3)C4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 4
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

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